Cas no 52577-09-0 (3-Chloromethyl-4-methoxybenzaldehyde)

3-Chloromethyl-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-(Chloromethyl)-4-methoxybenzaldehyde
- 3-Chloromethyl-4-methoxybenzaldehyde
- 3-(chloromethyl)-p-anisaldehyde
- 3-CHLOROMETHYL-4-METHOXY-BENZALDEHYDE
- Benzaldehyde,3-(chloromethyl)-4-methoxy-
- 3-Chlormethyl-4-methoxy-benzaldehyd
- 4-methoxy-3-chloromethylbenzaldehyde
- AC1L2WDX
- AC1Q45DI
- AC1Q6Q79
- CTK4J6122
- AKOS000308005
- NS00032533
- 52577-09-0
- A870953
- FT-0735187
- BB 0237674
- CS-0116635
- MFCD00995681
- SCHEMBL2241869
- SY167830
- EN300-33409
- Benzaldehyde, 3-(chloromethyl)-4-methoxy-
- Z275197002
- AS-60653
- W18341
- EINECS 258-015-5
- DTXSID2068769
- DB-032107
- BBL008843
- STK051774
- ALBB-000105
-
- MDL: MFCD00995681
- Inchi: InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3
- InChI Key: LNKDOOILNUKDMI-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(OC)C(CCl)=C1
Computed Properties
- Exact Mass: 184.02917
- Monoisotopic Mass: 184.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Density: 1.208
- Boiling Point: 304.1°Cat760mmHg
- Flash Point: 135°C
- Refractive Index: 1.56
- PSA: 26.3
- LogP: 2.24650
3-Chloromethyl-4-methoxybenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
3-Chloromethyl-4-methoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB214241-1 g |
3-(Chloromethyl)-4-methoxybenzaldehyde, 95%; . |
52577-09-0 | 95% | 1g |
€86.70 | 2023-01-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187275-5g |
3-(Chloromethyl)-4-methoxybenzaldehyde |
52577-09-0 | 97% | 5g |
¥698.00 | 2024-05-10 | |
abcr | AB214241-10 g |
3-(Chloromethyl)-4-methoxybenzaldehyde, 95%; . |
52577-09-0 | 95% | 10g |
€213.00 | 2023-05-06 | |
Enamine | EN300-33409-0.25g |
3-(chloromethyl)-4-methoxybenzaldehyde |
52577-09-0 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-33409-2.5g |
3-(chloromethyl)-4-methoxybenzaldehyde |
52577-09-0 | 95.0% | 2.5g |
$33.0 | 2025-03-21 | |
Enamine | EN300-33409-0.05g |
3-(chloromethyl)-4-methoxybenzaldehyde |
52577-09-0 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD172333-25g |
3-(Chloromethyl)-4-methoxybenzaldehyde |
52577-09-0 | 95% | 25g |
¥1692.0 | 2024-04-18 | |
Fluorochem | 015244-10g |
3-Chloromethyl-4-methoxy-benzaldehyde |
52577-09-0 | 95% | 10g |
£85.00 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD172333-100g |
3-(Chloromethyl)-4-methoxybenzaldehyde |
52577-09-0 | 95% | 100g |
¥5584.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD172333-1g |
3-(Chloromethyl)-4-methoxybenzaldehyde |
52577-09-0 | 95% | 1g |
¥144.0 | 2024-04-18 |
3-Chloromethyl-4-methoxybenzaldehyde Related Literature
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
Additional information on 3-Chloromethyl-4-methoxybenzaldehyde
Recent Advances in the Application of 3-Chloromethyl-4-methoxybenzaldehyde (CAS: 52577-09-0) in Chemical Biology and Pharmaceutical Research
3-Chloromethyl-4-methoxybenzaldehyde (CAS: 52577-09-0) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief aims to summarize the latest findings regarding the applications, synthetic methodologies, and biological activities associated with this compound.
One of the most significant advancements involves the use of 3-Chloromethyl-4-methoxybenzaldehyde as a precursor in the synthesis of benzodiazepine derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in producing compounds with potent anxiolytic and anticonvulsant properties. The study utilized a multi-step synthetic route, with 3-Chloromethyl-4-methoxybenzaldehyde serving as a critical building block for introducing the chloromethyl and methoxy functional groups, which are essential for biological activity.
In addition to its role in benzodiazepine synthesis, recent research has explored its application in the development of anticancer agents. A team at the University of Cambridge reported the synthesis of novel chalcone derivatives using 3-Chloromethyl-4-methoxybenzaldehyde as a starting material. These derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. The study emphasized the importance of the chloromethyl group in enhancing the compound's reactivity and binding affinity to cellular targets.
Another area of interest is the compound's potential in antimicrobial research. A 2022 study published in Bioorganic & Medicinal Chemistry Letters described the synthesis of Schiff base derivatives from 3-Chloromethyl-4-methoxybenzaldehyde, which showed promising activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, highlighting its potential as a scaffold for developing new antibiotics.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 3-Chloromethyl-4-methoxybenzaldehyde. A 2023 patent application by a leading pharmaceutical company detailed an improved catalytic process for its synthesis, achieving higher yields and purity while reducing environmental impact. This development is expected to facilitate its broader application in drug discovery and development.
In conclusion, 3-Chloromethyl-4-methoxybenzaldehyde (CAS: 52577-09-0) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its demonstrated biological activities, makes it a promising candidate for the development of new therapeutic agents. Future research should focus on exploring its potential in other therapeutic areas and further optimizing its synthetic pathways for industrial-scale production.
52577-09-0 (3-Chloromethyl-4-methoxybenzaldehyde) Related Products
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
